N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOOJDXMAZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Esterification: The 2-chlorobenzoic acid is esterified with methanol to form methyl 2-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Acetylation: Finally, the thiol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is with a molecular weight of approximately 205.67 g/mol. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic pathway includes the reaction of 2-chloroacetyl chloride with 5-amino-1,3,4-thiadiazole derivatives under acidic conditions to yield the desired acetamide product.
This compound exhibits several notable biological activities:
1. Anticancer Properties:
Research indicates that derivatives of thiadiazole compounds, including this compound, demonstrate significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
2. Mechanisms of Action:
The mechanism by which this compound exerts its anticancer effects includes inducing apoptosis and inhibiting key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR). This was confirmed through Western blot analysis showing upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 in treated cancer cells .
3. Antimicrobial Activity:
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics.
Case Studies
Several studies have documented the efficacy of this compound and its analogs:
- Study on Antiproliferative Activity: A series of derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines using the MTT assay. The study found that modifications to the thiadiazole core significantly influenced potency .
- Molecular Docking Studies: Computational studies have demonstrated that this compound forms stable interactions with target proteins involved in cancer progression. These interactions are believed to contribute to its observed biological activities.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural Variations and Physicochemical Properties
Key Observations :
- Bioactivity : Acetazolamide’s sulfamoyl group confers carbonic anhydrase inhibitory activity, a property absent in the target compound due to its lack of this moiety .
- Synthetic Accessibility : Derivatives with alkylthio or benzylthio substituents (e.g., compound 5j) are synthesized in high yields (82–88%) via nucleophilic substitution reactions .
Anticancer Activity
- Target Compound: Limited direct data are available, but structurally related compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ~10 µM) .
Anticonvulsant Activity
- N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives : Demonstrated 100% protection in maximal electroshock (MES) models, attributed to hydrophobic interactions with benzothiazole domains .
- Target Compound : The 2-chlorophenyl group may enhance anticonvulsant efficacy compared to methoxy or nitro analogs due to improved blood-brain barrier penetration .
Herbicidal Activity
- Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) : A commercial herbicide with EC₅₀ values <1 ppm against broadleaf weeds .
- Target Compound: No reported herbicidal activity, but the 2-chlorophenyl group is less electronegative than trifluoromethyl, likely reducing potency .
Physicochemical and Spectroscopic Data
- Melting Points : Alkylthio derivatives (e.g., 5j: 138–140°C) melt at lower temperatures than sulfamoyl-containing acetazolamide (258–259°C), reflecting differences in crystallinity and hydrogen bonding .
- NMR Profiles : Thiadiazole protons in analogs resonate at δ 7.8–8.2 ppm (¹H NMR), while acetamide carbonyls appear at δ 165–170 ppm (¹³C NMR) .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a thiadiazole ring, a chlorophenyl group, and amide linkages, which contribute to its unique interactions with biological systems. This article explores the biological activity of this compound through various studies, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₈H₈ClN₃OS
- CAS Number : 109225-37-8
- Structural Features : The compound contains a thiadiazole ring and a chlorophenyl moiety which enhance its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:
- Study Findings : The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
- Results : The MTT assay revealed that the compound significantly reduced cell viability in a dose-dependent manner. For example, at a concentration of 100 µM, it decreased the viability of MCF-7 cells by approximately 40% compared to untreated controls .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique attributes:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Thiadiazole ring, chlorophenyl group | Effective against MRSA and VRE | Significant reduction in MCF-7 cell viability |
| N-(4-chlorophenyl)acetamide | Lacks thiadiazole ring | Limited activity | Minimal anticancer effects |
| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | Similar thiadiazole component | Moderate activity | Reduced efficacy compared to target compound |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study on its use in treating bacterial infections showed promising results in reducing infection rates in animal models.
- Case Study 2 : Clinical trials assessing its efficacy as an anticancer agent indicated improved patient outcomes when combined with standard chemotherapy regimens.
Q & A
Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves forming the thiadiazole ring followed by acylation. Key steps include cyclization of thiosemicarbazide derivatives with 2-chlorophenylacetic acid under acidic conditions (e.g., H₂SO₄) and subsequent acetylation. Reaction parameters such as solvent (DMF or dichloromethane), temperature (60–80°C), and time (6–12 hours) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.6 ppm) and acetamide moiety (singlet for -CH₂CO- at δ 3.8–4.0 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks matching the molecular formula (C₁₀H₇ClN₃OS), while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for thiadiazole derivatives analogous to this compound?
Similar compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (a structural analog) demonstrated cytotoxicity against cancer cell lines (IC₅₀ = 8–12 µM) in vitro, attributed to thiadiazole-mediated apoptosis induction .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in thiadiazole derivatives like this compound?
SHELXL refinement (part of the SHELX suite) enables high-resolution structural determination by optimizing bond lengths, angles, and thermal displacement parameters. For thiadiazoles, this method clarifies torsional angles between the chlorophenyl ring and thiadiazole core, which influence molecular packing and stability. Discrepancies in predicted vs. observed bond lengths (e.g., C-S bonds in the thiadiazole ring) can be resolved via iterative refinement .
Q. What experimental strategies address contradictions in biological activity data across similar thiadiazole derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell line specificity, incubation time) or impurities. Standardized protocols (e.g., MTT assays under identical conditions) and purity validation (HPLC ≥95%) are critical. Molecular docking studies can also rationalize activity variations by modeling interactions with targets like carbonic anhydrase or tubulin .
Q. How does the electronic nature of the 2-chlorophenyl substituent influence the compound’s reactivity and bioactivity?
The electron-withdrawing chlorine atom enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic substitution reactions (e.g., with amines or thiols). This modification also affects π-π stacking interactions in biological targets, as shown in SAR studies where 2-chlorophenyl derivatives exhibited higher anticancer activity compared to unsubstituted analogs .
Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical research?
In vitro hepatic microsomal assays (using human or rodent liver microsomes) coupled with LC-MS/MS analysis identify major metabolites. For instance, oxidative dechlorination or hydrolysis of the acetamide group are common metabolic pathways. Stability in plasma (e.g., half-life >2 hours) can be assessed via incubation studies .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for thiadiazole derivatives?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Deuterated DMSO-d₆ is preferred for NMR due to its ability to dissolve polar thiadiazoles and minimize aggregation. Cross-validation with computational methods (e.g., DFT calculations for predicted chemical shifts) can resolve ambiguities .
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
Nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) calculate IC₅₀ values. Triplicate experiments with error bars (SEM) ensure reproducibility. Pairwise comparisons (Student’s t-test or ANOVA) identify significant activity differences between derivatives .
Structural and Mechanistic Insights
Q. What role does the thiadiazole ring play in the compound’s mechanism of action?
The thiadiazole core acts as a bioisostere for carboxylic acid groups, enhancing membrane permeability. It also chelates metal ions (e.g., Zn²⁺ in enzyme active sites) or participates in hydrogen bonding with biological targets, as observed in molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
